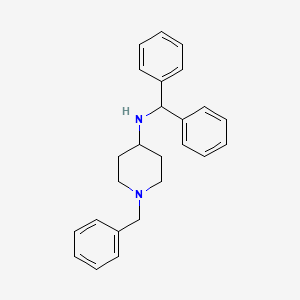

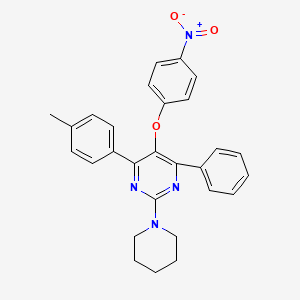

![molecular formula C21H19BrN2O2 B5217562 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide](/img/structure/B5217562.png)

1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide, also known as BzATP, is a purinergic receptor agonist that is commonly used in scientific research. This compound is used to study the ATP-gated ion channels P2X receptors, which play a critical role in various physiological processes, including neurotransmission, inflammation, and pain perception.

Mécanisme D'action

1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide acts as an agonist of P2X receptors, which are ATP-gated ion channels that mediate fast synaptic transmission in the nervous system and signal transduction in non-neuronal cells. When 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide binds to P2X receptors, it induces a conformational change that opens the channel pore, allowing the influx of cations such as calcium and sodium. This leads to depolarization of the membrane potential and the initiation of downstream signaling pathways.

Biochemical and Physiological Effects:

1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide has been shown to have various biochemical and physiological effects, depending on the type and expression level of the P2X receptor subtypes. For example, activation of P2X7 receptors by 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide can induce the release of pro-inflammatory cytokines and chemokines, leading to inflammation and immune responses. Activation of P2X4 receptors by 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide can modulate synaptic plasticity and pain perception in the nervous system.

Avantages Et Limitations Des Expériences En Laboratoire

1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide has several advantages for lab experiments, including its high potency and selectivity for P2X receptors, its ability to activate both homomeric and heteromeric receptor subtypes, and its compatibility with various experimental techniques such as patch-clamp electrophysiology and calcium imaging. However, 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide also has some limitations, such as its potential cytotoxicity and non-specific effects at high concentrations, and its inability to discriminate between different P2X receptor subtypes in some experimental conditions.

Orientations Futures

There are several future directions for research on 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide and P2X receptors. One direction is to investigate the role of P2X receptors in various pathological conditions such as chronic pain, neurodegenerative diseases, and cancer. Another direction is to develop more selective and potent agonists and antagonists of P2X receptors for therapeutic applications. Additionally, the structural and functional properties of P2X receptors can be further elucidated using advanced techniques such as cryo-electron microscopy and optogenetics.

Méthodes De Synthèse

1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide can be synthesized through a multistep process that involves the reaction of 4-aminobenzoyl chloride with 2-oxo-2-(2-pyridyl)ethyl bromide in the presence of a base. The resulting intermediate is then reacted with methyl iodide to yield the final product, 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide.

Applications De Recherche Scientifique

1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide is commonly used in scientific research to study the function and pharmacology of P2X receptors. These receptors are expressed in various tissues and cells, including neurons, glial cells, immune cells, and epithelial cells. 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide is used to activate P2X receptors in vitro and in vivo, allowing researchers to investigate the physiological and pathological roles of these receptors.

Propriétés

IUPAC Name |

N-[4-[2-(2-methylpyridin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2.BrH/c1-16-7-5-6-14-23(16)15-20(24)17-10-12-19(13-11-17)22-21(25)18-8-3-2-4-9-18;/h2-14H,15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOBXGVGMXNFMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[N+]1CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B5217506.png)

![1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217517.png)

![N,N'-bis{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}isophthalamide](/img/structure/B5217530.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-bromophenyl)acetamide](/img/structure/B5217557.png)

![2-(3-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5217571.png)

![N-{1-[1-(cyclopropylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5217572.png)

![N-(3-bromophenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B5217574.png)

![1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217582.png)

![3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5217585.png)